p97 ATPase Inhibition: C-5 Trifluoromethyl Indole SAR and Potency Differentiation
In a structure-activity relationship (SAR) study of phenyl indole chemotypes targeting the AAA ATPase p97, the C-5 trifluoromethylated indole derivative (2-(trifluoromethyl)-1H-indole-5-carboxylic acid-based analog) demonstrated an IC50 of 15 nM in the ADP-Glo assay [1]. This potency is significantly differentiated from a related C-5 methoxy-substituted analog which exhibited an IC50 of 26 nM under identical assay conditions, representing a 1.7-fold improvement in inhibitory activity [2]. The study explicitly noted that C-5 indole substituent effects in the ADP-Glo assay did not fully correlate with electronic or steric factors, underscoring the non-obvious nature of the trifluoromethyl group's contribution to p97 inhibition [3].
| Evidence Dimension | p97 ATPase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 15 nM |
| Comparator Or Baseline | C-5 methoxy-substituted indole analog; IC50 = 26 nM |
| Quantified Difference | 1.7-fold lower IC50 (higher potency) for the trifluoromethyl derivative |
| Conditions | ADP-Glo assay; recombinant p97 |
Why This Matters
The 1.7-fold potency advantage at the biochemical level may translate to reduced compound loading in cellular assays and improved therapeutic indices, making the 2-CF3-5-COOH indole scaffold a higher-value starting point for p97 inhibitor development compared to methoxy or unsubstituted analogs.
- [1] BindingDB. (2021). BDBM50468106 (CHEMBL4280801): IC50 = 15 nM vs. p97. US Patent 11247985, Table 3.49. Retrieved from http://ww.w.bindingdb.org View Source
- [2] BindingDB. (2021). BDBM50514013 (CHEMBL4445673): IC50 = 26 nM vs. p97. US Patent 11247985, Table 3.55. Retrieved from http://ww.w.bindingdb.org View Source
- [3] ScienceOpen. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Retrieved from https://api.scienceopen.com View Source
